六氟合锡酸锂(IV)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium Hexafluorostannate(IV) is a chemical compound with the molecular formula F6Li2Sn . It is a substance provided by chemical vendors such as BOC Sciences .

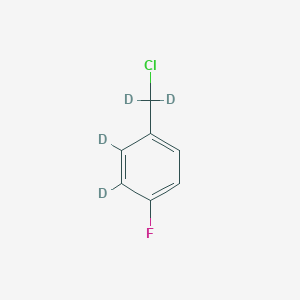

Molecular Structure Analysis

The molecular structure of Lithium Hexafluorostannate(IV) is represented by the formula F6Li2Sn . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving Lithium Hexafluorostannate(IV) are not detailed in the search results, related compounds such as Lithium Hexafluorophosphate have been studied. It was found that LiPF6 forms POF3 primarily through rapid chemical reactions with Li2CO3 .Physical And Chemical Properties Analysis

Lithium Hexafluorostannate(IV) has a molecular weight of 246.57300 . It appears as a white powder and is insoluble in water . More specific physical and chemical properties are not available in the search results.科学研究应用

Li2SnF6\text{Li}_2\text{SnF}_6Li2SnF6

) is a compound with several intriguing applications in scientific research. Below, I’ve detailed unique applications across different fields, each with its own comprehensive analysis.Electrochemistry: Gel Polymer Electrolytes

In the field of electrochemistry, lithium hexafluorostannate(IV) plays a crucial role in the development of gel polymer electrolytes (GPEs). These GPEs are essential for upgrading traditional liquid electrolytes to more stable forms, which is particularly important for lithium metal batteries (LMBs). The compound helps in the in situ gelation process, leading to electrolytes that exhibit elevated protective effects on lithium anodes and are compatible with various cathodes .

Energy Storage: Lithium Metal Batteries

Lithium hexafluorostannate(IV) is also significant in the research of high-energy lithium metal batteries. It contributes to the creation of stable electrolytes that can prevent uncontrolled lithium dendrite growth, a major impediment to the commercialization of LMBs. Its use in electrolytes can promote the large-scale application of future LMBs, offering a potential solution to the energy demands of modern electric facilities .

Material Science: Synthesis of High-Purity Materials

In material science, lithium hexafluorostannate(IV) is used to synthesize high-purity materials for various applications, including military, optical, semiconductor, and electronics grades. It adheres to stringent standards such as USP, EP/BP, and ASTM, ensuring the production of materials that meet the highest quality requirements .

Pharmaceutical Applications: Reagent and Technical Grades

The pharmaceutical industry benefits from lithium hexafluorostannate(IV) due to its availability in reagent and technical grades. It’s utilized in the synthesis of compounds and materials that require precise and contaminant-free conditions, which is vital for the development and manufacturing of pharmaceuticals .

Safety and Hazard Research

Lithium hexafluorostannate(IV) is also used in safety and hazard research due to its detailed hazard classifications. Understanding its toxicological profile, which includes hazard statements and precautionary measures, is essential for developing safer handling practices and emergency response procedures .

Advanced Manufacturing: Chemical Synthesis

This compound is integral to advanced manufacturing processes, particularly in chemical synthesis where it’s used to produce other fluorides and hydroxides. Its role in the manufacturing of chemicals and salts is pivotal for industries that rely on these substances for their products .

Electronics Industry: Fluorine Source

Lithium hexafluorostannate(IV) serves as a source of fluorine in the electronics industry. Fluorine is a critical element in many electronic applications, and the compound’s ability to provide it in a stable and controlled manner is invaluable for the production of electronic components .

Research and Development: Laboratory Reagent

Lastly, in research and development, lithium hexafluorostannate(IV) is a common laboratory reagent. Its use in experimental setups and reactions is crucial for the exploration of new scientific concepts and the advancement of knowledge in various research fields .

安全和危害

Lithium Hexafluorostannate(IV) can be irritating to eyes and skin. Large doses of soluble lithium salts are toxic to the central nervous system and repeated ingestion may damage kidneys and act as a teratogen . Prolonged exposure to hydrolysable fluorine compounds can cause deterioration of bone and tooth structure .

作用机制

Target of Action

Lithium Hexafluorostannate(IV) is an inorganic chemical compound with the chemical formula Li2SnF6

Mode of Action

It is known that the compound can be prepared by reacting ammonium hexachlorostannate, lithium carbonate, and fluorine gas at 400 °c, or by reacting lithium stannate with hydrofluoric acid .

Action Environment

It is known that the compound forms white crystals of the monoclinic system and is insoluble in water .

属性

| { "Design of the Synthesis Pathway": "The synthesis of lithium hexafluorostannate(IV) can be achieved through a metathesis reaction between lithium fluoride and tin(IV) fluoride.", "Starting Materials": [ "Lithium fluoride", "Tin(IV) fluoride" ], "Reaction": [ "Mix lithium fluoride and tin(IV) fluoride in a 1:1 molar ratio in a dry, inert atmosphere.", "Heat the mixture to 400-500°C to initiate the metathesis reaction.", "Continue heating the mixture for several hours until the reaction is complete.", "Allow the reaction mixture to cool to room temperature.", "Dissolve the resulting lithium hexafluorostannate(IV) in a suitable solvent, such as acetonitrile or dimethylformamide, for further use." ] } | |

CAS 编号 |

17029-16-2 |

产品名称 |

LITHIUM HEXAFLUOROSTANNATE(IV) |

分子式 |

F6Li2Sn |

分子量 |

246.58 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。